![molecular formula C9H4F5NO B12892106 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)
2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both difluoromethyl and trifluoromethyl groups attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole typically involves the condensation of appropriate diamines or amino phenols with difluoroacetic acid and trifluoroacetic acid. One efficient method involves a one-pot reaction where these acids react with commercially available starting materials to form the desired benzoxazole derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized conditions to ensure high yields and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. The presence of difluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzo[d]oxazole
- 2,5-bis(trifluoromethyl)benzo[d]oxazole
- 2-(Difluoromethyl)benzoxazole
Comparison: Compared to similar compounds, 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both difluoromethyl and trifluoromethyl groups. This dual substitution enhances its chemical stability and reactivity, making it more versatile for various applications. Additionally, the combination of these groups can lead to distinct biological activities and improved pharmacokinetic properties .
Properties
Molecular Formula |
C9H4F5NO |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO/c10-7(11)8-15-6-4(9(12,13)14)2-1-3-5(6)16-8/h1-3,7H |
InChI Key |
BGRNKYJQJIZWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


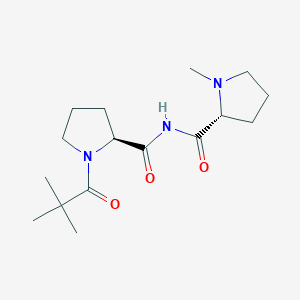



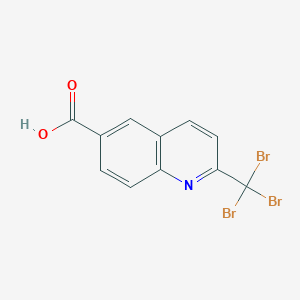
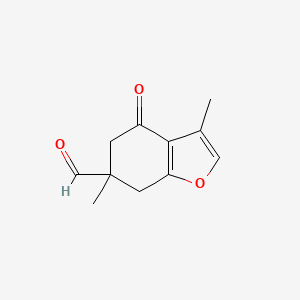

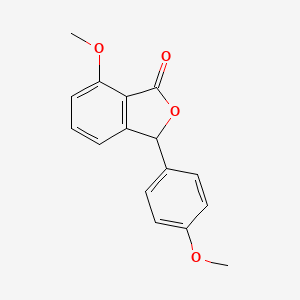
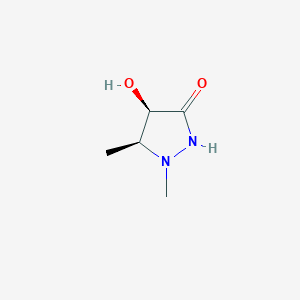
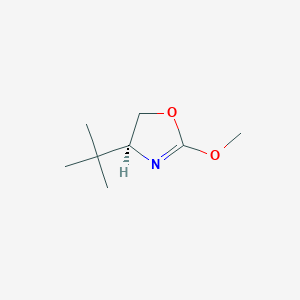
![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)
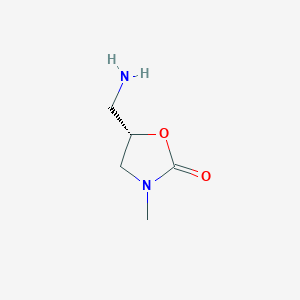

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)
